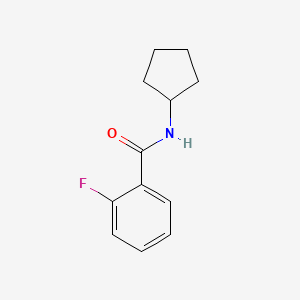

N-cyclopentyl-2-fluorobenzamide

Description

N-Cyclopentyl-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a fluorine substituent at the ortho position of the benzamide ring. The fluorine atom at the ortho position influences electronic properties and intermolecular interactions, such as F···H-N hydrogen bonding, which can dictate crystallographic packing and solubility .

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

N-cyclopentyl-2-fluorobenzamide |

InChI |

InChI=1S/C12H14FNO/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |

InChI Key |

XXTDTLJVPPESDM-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexyl-2-fluorobenzamide

- Structural Difference : Replacing the cyclopentyl group with a cyclohexyl ring increases steric bulk and alters conformational flexibility.

- Crystallographic Data : The cyclohexyl derivative exhibits a chair conformation, with the benzamide ring adopting a planar geometry. The F···H-N hydrogen bond distance is 2.85 Å, slightly longer than in N-cyclopentyl-2-fluorobenzamide (2.79 Å), suggesting weaker intermolecular interactions .

- Thermal Stability : Cyclohexyl derivatives generally show higher melting points (e.g., 148–150°C) compared to cyclopentyl analogs (135–138°C) due to enhanced van der Waals interactions .

N-(2,4-Difluorophenyl)-2-fluorobenzamide

- Structural Difference : The amide nitrogen is bonded to a 2,4-difluorophenyl group instead of cyclopentyl.

- Hydrogen Bonding : Dual fluorine substituents create a bifurcated F···H-N network, reducing planarity and increasing torsional angles between aromatic rings (e.g., 12.5° vs. 5.8° in this compound) .

- Solubility : The difluorophenyl group enhances lipophilicity, making this compound less water-soluble than this compound .

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Positional Isomerism : Fluorine atoms at the 2- and 3-positions on the phenyl ring induce steric hindrance, leading to distorted crystal packing.

- Hydrogen-Bonding : The F···H-N interaction (2.72 Å) is shorter than in the cyclopentyl analog, suggesting stronger intermolecular forces despite reduced symmetry .

Electronic and Functional Comparisons

Fluorine Substitution Patterns

- Electron-Withdrawing Effects: Fluorine at the ortho position decreases electron density on the benzamide ring, stabilizing the amide carbonyl group. This effect is amplified in difluorinated analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), which exhibit lower pKa values for the amide proton compared to monosubstituted derivatives .

- Medicinal Chemistry Relevance : Fluorine enhances metabolic stability and membrane permeability. This compound’s balance of lipophilicity (clogP ≈ 2.8) and hydrogen-bonding capacity makes it a candidate for drug design, contrasting with highly fluorinated analogs that may exhibit excessive hydrophobicity .

Crystallographic and Spectroscopic Data

| Compound | Melting Point (°C) | F···H-N Distance (Å) | Torsional Angle (°) | clogP |

|---|---|---|---|---|

| This compound | 135–138 | 2.79 | 5.8 | 2.8 |

| N-Cyclohexyl-2-fluorobenzamide | 148–150 | 2.85 | 6.2 | 3.1 |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 162–165 | 2.81, 2.89 (bifurcated) | 12.5 | 3.5 |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 155–158 | 2.72 | 9.7 | 3.3 |

Data synthesized from crystallographic reports and computational analyses .

Key Research Findings

- Hydrogen-Bonding Networks : this compound forms a one-dimensional chain structure via F···H-N interactions, whereas difluorophenyl derivatives adopt layered or helical motifs due to additional fluorine participation .

- Thermodynamic Stability : Cyclohexyl and difluorophenyl analogs exhibit higher thermal stability, as evidenced by differential scanning calorimetry (DSC) data, but reduced solubility in polar solvents .

- Synthetic Accessibility : this compound is synthesized via direct amidation of 2-fluorobenzoic acid with cyclopentylamine, achieving >85% yield under mild conditions. Difluorophenyl derivatives require multi-step routes with lower yields (60–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.